molecular formula C19H18ClN3O3S B2827011 N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide CAS No. 955907-59-2

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2827011
CAS No.: 955907-59-2
M. Wt: 403.88
InChI Key: ODDIBNHVPSXWFX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide ( 955907-59-2) is a synthetic organic compound with a molecular formula of C19H18ClN3O3S and a molecular weight of 403.9 g/mol . It belongs to the class of 2-aminothiazole derivatives, a privileged scaffold in medicinal chemistry known for its broad pharmacological potential . The compound features a thiazole core substituted with a carboxamide group linked to a 2-chlorobenzyl moiety and a 3,4-dimethoxyphenylamino group, contributing to its unique structural and electronic properties. Thiazole derivatives are extensively investigated in oncology research for their antiproliferative properties . Recent studies highlight that novel polysubstituted thiazole analogs demonstrate potent, low-micromolar activity against various lung cancer cell lines, including both drug-sensitive and multidrug-resistant models . The 2-aminothiazole nucleus is a fundamental component in several clinically applied and investigational anticancer agents, such as dasatinib and alpelisib, underscoring the scaffold's significant research value in developing targeted therapies . The specific mechanism of action for this compound is an active area of investigation, but related structures have been shown to interact with key oncogenic targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) in in silico studies . Researchers utilize this high-purity compound as a key intermediate or reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies to develop novel thiazole-based anticancer agents. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDIBNHVPSXWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₅ClN₄O₂S
  • Molecular Weight : 406.9 g/mol

This compound features a thiazole ring linked to a chlorobenzyl group and a dimethoxyphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi . The presence of halogen substituents, such as chlorine in this compound, is associated with enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(2-chlorobenzyl)-thiazoleStaphylococcus aureus32 μg/mL
N-(2-chlorobenzyl)-thiazoleEscherichia coli64 μg/mL
N-(2-chlorobenzyl)-thiazoleCandida albicans42 μg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole compounds can inhibit the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
N-(2-chlorobenzyl)-thiazoleHepG2<1.0
N-(2-chlorobenzyl)-thiazolePC12<1.5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that thiazoles may intercalate into DNA or inhibit topoisomerases, disrupting cancer cell replication .
  • Anti-inflammatory Pathways : Thiazoles may also modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies

Recent case studies have further elucidated the potential applications of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential as novel antibiotics .
  • Cancer Treatment : Another investigation revealed that specific thiazole compounds significantly reduced tumor growth in xenograft models of breast cancer, indicating their promise as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide, exhibit significant antimicrobial properties. Studies have shown that compounds with a thiazole moiety can demonstrate enhanced antibacterial and antifungal activities against various pathogens. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess substantial antimicrobial properties, suggesting that similar thiazole-based compounds may also exhibit this potential .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer effects. Specific studies highlight that compounds like this compound may interact with cellular pathways involved in cancer progression. For example, aminothiazole derivatives have shown promising anticancer activity against various cancer cell lines, including HepG2 and PC12 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. Enzyme inhibition is a common mechanism for many pharmacologically active compounds. Research indicates that thiazole derivatives can interfere with metabolic pathways by inhibiting enzymes crucial for the survival of pathogens or cancer cells .

Reactive Oxygen Species Modulation

Another potential application lies in the modulation of reactive oxygen species (ROS). Compounds that can scavenge free radicals or modulate oxidative stress are valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Thiazole derivatives have shown promise in this area by potentially reducing oxidative stress through their antioxidant properties .

Synthesis and Evaluation

Numerous studies have focused on the synthesis of thiazole-based compounds and their biological evaluation. For instance, a study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against standard strains, finding significant activity compared to control groups .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been instrumental in understanding how structural modifications influence the biological activity of thiazole derivatives. By altering substituents on the thiazole ring or the benzyl group, researchers can optimize potency and selectivity for specific targets .

Data Summary

PropertyFindings
Antimicrobial ActivitySignificant activity against various pathogens
Anticancer ActivityPromising results against HepG2 and PC12
Enzyme InhibitionPotential inhibitors of key metabolic enzymes
ROS ModulationPossible antioxidant effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on core modifications or substituent variations:

Thiazole Carboxamides with Modified Substituents
  • Compound 29 (): Features a 3,4,5-trimethoxybenzamido group and a 4-azidobenzoyl substituent. The additional methoxy group (vs. The azide group introduces reactivity for click chemistry applications, which is absent in the target compound .
  • Compound 31 (): Contains a 3-aminobenzamido group instead of the 3,4-dimethoxyphenylamino moiety. The amino group enhances hydrophilicity, contrasting with the lipophilic methoxy groups in the target compound. This difference could impact solubility and target selectivity .
Benzamide Derivatives with Similar Substitutions
  • Rip-B (): N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide shares the 3,4-dimethoxyphenyl group but lacks the thiazole core.
Thiazole Derivatives with Halogenated Benzyl Groups
  • N-(4-Bromobenzyl)-2-amino-4-phenyl-1,3-thiazole (): Substitutes the 2-chlorobenzyl group with a 4-bromobenzyl group. Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions compared to chlorine, influencing receptor affinity .
Key Data Table
Compound Name Core Structure Substituents Key Properties References
Target Compound Thiazole 2-chlorobenzyl, 3,4-dimethoxyphenyl High lipophilicity (predicted)
Compound 29 () Thiazole 4-azidobenzoyl, 3,4,5-trimethoxy Reactive azide group
Compound 31 () Thiazole 3-aminobenzamido Enhanced hydrophilicity
Rip-B () Benzamide 3,4-dimethoxyphenethyl Flexible backbone
N-(4-Bromobenzyl)-2-amino-thiazole () Thiazole 4-bromobenzyl Stronger π-π interactions (predicted)

Functional Implications of Substituents

  • 3,4-Dimethoxyphenyl Group : Common in bioactive compounds (e.g., verapamil analogs in ), this group enhances membrane permeability and may confer antioxidant or receptor-modulating activity .
  • Halogenated Benzyl Groups : Chlorine (target compound) vs. bromine () affects electronic effects (Cl: electron-withdrawing; Br: polarizable). Chlorine may improve metabolic stability compared to bromine .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Amide bond formation : Use coupling agents like EDCI/HOBt for carboxamide linkages, as seen in analogous thiazole derivatives (e.g., compound 5 in ).
  • Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF, as in ).
  • Purification : Column chromatography (silica gel) or preparative TLC (n-hexane/ethyl acetate gradients) to isolate the final product .

Q. How is the structural integrity and purity of the compound validated?

  • Methodological Answer :
  • 1H/13C NMR spectroscopy : Confirms substituent positions and aromatic proton environments (e.g., compound 31 in showed matching δ values for methoxy and chlorobenzyl groups).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 455.12 for a related thiazole carboxamide in ).
  • HPLC : Purity >95% is standard, with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates (e.g., 75% yield in DMF vs. 57% in ethanol for compound 67 in ).

  • Catalyst tuning : Lawesson’s reagent improves thioamide formation (e.g., compound 81 in ).

  • Temperature control : Reflux (80–100°C) for thiourea cyclization minimizes side products .

    Table 1 : Yield Optimization for Analogous Thiazole Derivatives

    CompoundSolventCatalystYield (%)Reference
    66DMFEDCI/HOBt75
    70EthanolNone3
    5THFEDCI/HOBt89.7

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer :
  • SAR analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy groups in showed reduced activity with bulkier substituents).
  • Dose-response profiling : Test compound libraries at multiple concentrations (e.g., IC₅₀ values for anticancer activity in ).
  • Target validation : Use kinase assays or CRISPR screens to confirm mechanism specificity .

Q. How are computational methods integrated into experimental design for this compound?

  • Methodological Answer :
  • Docking studies : Predict binding to kinases (e.g., EGFR or CDK2) using Schrödinger Suite or AutoDock Vina.
  • DFT calculations : Analyze electron distribution in the thiazole core to guide functionalization (e.g., chlorobenzyl group’s electron-withdrawing effects in ).
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do some synthetic routes report low yields (<10%) for thiazole carboxamides?

  • Methodological Answer :
  • Byproduct formation : Competing reactions (e.g., oxidation of thiol intermediates) reduce yield. Mitigate with inert atmospheres (N₂/Ar) .
  • Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) slow amide coupling. Use microwave-assisted synthesis to accelerate kinetics .

Biological Evaluation

Q. What assays are recommended for preliminary evaluation of anticancer activity?

  • Methodological Answer :
  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, Aurora B) at 1–10 μM concentrations .

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